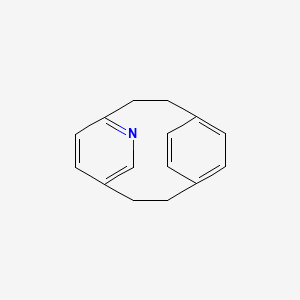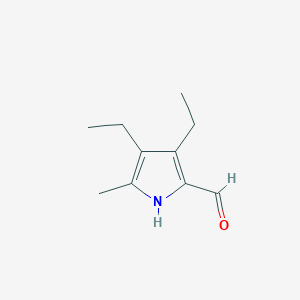
3,4-diethyl-5-methyl-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diethyl-5-methyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C10H15NO It is a derivative of pyrrole, characterized by the presence of ethyl and methyl substituents on the pyrrole ring and an aldehyde functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diethyl-5-methyl-1H-pyrrole-2-carbaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-diethyl-5-methylpyrrole with a formylating agent such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3,4-Diethyl-5-methyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 3,4-diethyl-5-methyl-1H-pyrrole-2-methanol.
Substitution: Halogenated or nitrated derivatives of the pyrrole ring.
Scientific Research Applications
3,4-Diethyl-5-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceuticals, particularly in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3,4-diethyl-5-methyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The pyrrole ring may also participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde: Lacks the ethyl substituents, making it less sterically hindered.
4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde: Similar structure but with different substitution pattern.
5,5’-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carbaldehyde): A dimeric form with a methylene bridge.
Uniqueness: 3,4-Diethyl-5-methyl-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both ethyl and methyl groups provides a balance of steric and electronic effects, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
41728-28-3 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3,4-diethyl-5-methyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H15NO/c1-4-8-7(3)11-10(6-12)9(8)5-2/h6,11H,4-5H2,1-3H3 |
InChI Key |
HCTYDSZHPXUSTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=C1CC)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


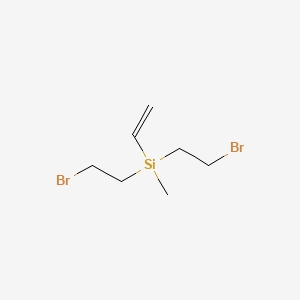

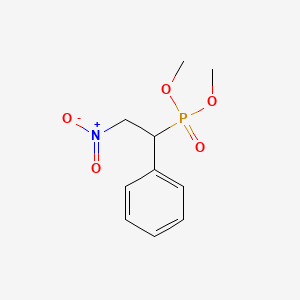
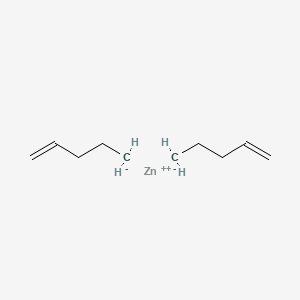
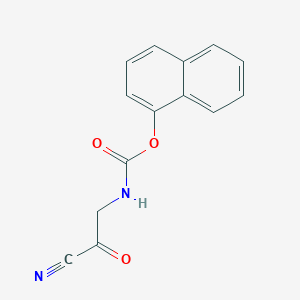
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid](/img/structure/B14662792.png)
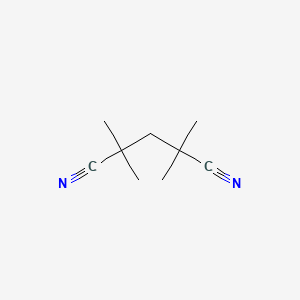
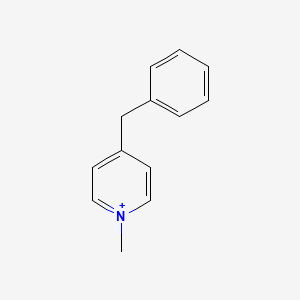
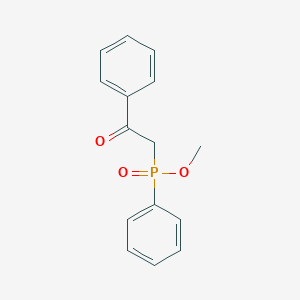
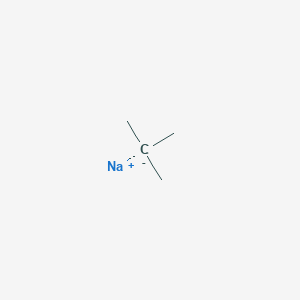


![3-Methylhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B14662853.png)
